Hsd17B13-IN-21
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Overview
Description
Hsd17B13-IN-21 is a small molecule inhibitor targeting the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is primarily associated with lipid droplets in the liver and has been implicated in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-21 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are intermediates that retain the core structure of this compound but with modified functional groups. These intermediates are further processed to obtain the final inhibitor with enhanced activity and selectivity .
Scientific Research Applications
Hsd17B13-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular lipid droplets and its potential to modulate lipid storage and metabolism.
Medicine: Explored as a therapeutic agent for treating liver diseases such as NAFLD and NASH by inhibiting HSD17B13 activity.
Mechanism of Action
Hsd17B13-IN-21 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-keto steroids to 17-hydroxy steroids, which are involved in lipid metabolism. By blocking this pathway, this compound reduces the accumulation of lipid droplets in the liver, thereby mitigating the progression of liver diseases .
Comparison with Similar Compounds
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-21 is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other similar compounds. It has shown superior efficacy in preclinical studies, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H18Cl2N2O4S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
5-chloro-3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)8-9-24-21(28)19-15(11-18(23)30-19)25-20(27)13-6-7-16(26)14(22)10-13/h2-7,10-11,26H,8-9H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
QJMCYBURPYMYKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=C(S2)Cl)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
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